molecular formula C21H26N2O5S B6571443 2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946213-23-6

2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6571443
CAS No.: 946213-23-6
M. Wt: 418.5 g/mol
InChI Key: UUBOJRHSCGCGTO-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound. It has garnered attention in various fields due to its unique structure and potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, chemical reactions, and applications provides insight into its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be achieved through a multi-step organic synthesis:

  • Starting Materials: : The synthesis begins with commercially available starting materials like 2,6-dimethoxybenzoic acid and 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline.

  • Step 1 Formation of Intermediate: : React 2,6-dimethoxybenzoic acid with a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) to form an activated ester intermediate.

  • Step 2 Amide Formation: : The intermediate is then reacted with 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline under anhydrous conditions to form the desired amide compound.

  • Step 3 Purification: : The final compound is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

While laboratory synthesis involves small-scale production, industrial synthesis might require optimization:

  • Scale-Up Considerations: : For large-scale production, reaction conditions such as temperature, pressure, and solvent choice need optimization.

  • Continuous Flow Chemistry: : Implementing continuous flow chemistry can enhance efficiency and yield in industrial settings.

  • Green Chemistry Principles: : Industrial synthesis would also aim to minimize waste and environmental impact through green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide undergoes various chemical reactions:

  • Oxidation: : The compound can undergo oxidation at specific positions, particularly on the benzamide or tetrahydroquinoline rings.

  • Reduction: : Selective reduction of the amide bond to yield corresponding amines.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Use of reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Reagents: : Halogens (e.g., bromine, chlorine), alkylating agents.

Major Products Formed

The major products from these reactions depend on the conditions and reagents used, ranging from oxidized derivatives, reduced amine products, to substituted benzamides and tetrahydroquinoline derivatives.

Scientific Research Applications

2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide finds applications in:

  • Chemistry: : As a building block for synthesizing more complex molecules in organic synthesis.

  • Biology: : Potential use in biochemical assays to study protein interactions and enzymatic activities.

  • Medicine: : Exploration as a candidate for drug development, particularly for targeting specific receptors or enzymes.

  • Industry: : Utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The exact mechanism of action of 2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide varies with its application:

  • Molecular Targets: : The compound interacts with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.

  • Pathways Involved: : It may modulate pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethoxybenzamide: : Similar structure but lacks the sulfonyl-tetrahydroquinoline moiety.

  • 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline: : Shares the sulfonyl-tetrahydroquinoline core but lacks the benzamide group.

Uniqueness

What sets 2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide apart is its combination of the 2,6-dimethoxybenzamide and sulfonyl-tetrahydroquinoline moieties, which may confer unique chemical reactivity and biological activity.

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications across various fields. From synthesis to scientific research, understanding its properties and behavior can lead to new discoveries and advancements.

Properties

IUPAC Name

2,6-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-13-29(25,26)23-12-6-7-15-14-16(10-11-17(15)23)22-21(24)20-18(27-2)8-5-9-19(20)28-3/h5,8-11,14H,4,6-7,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBOJRHSCGCGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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